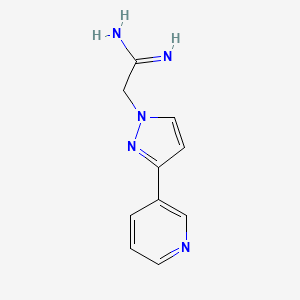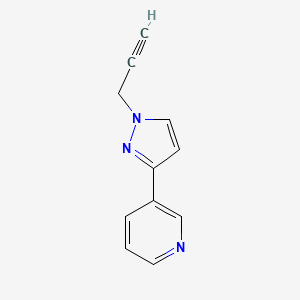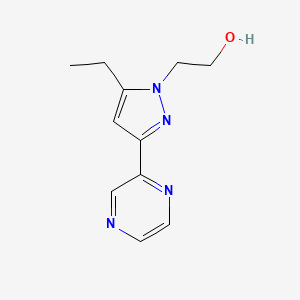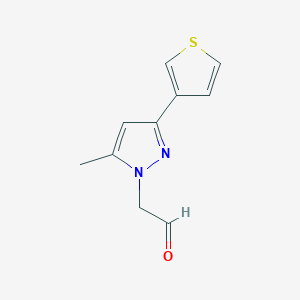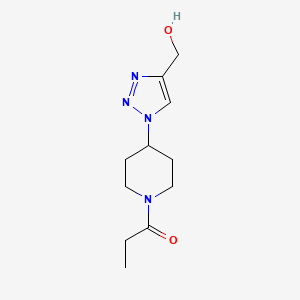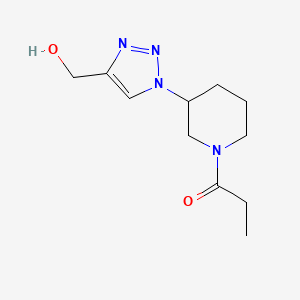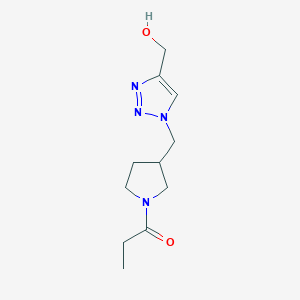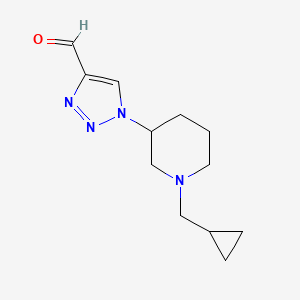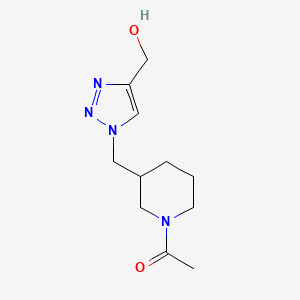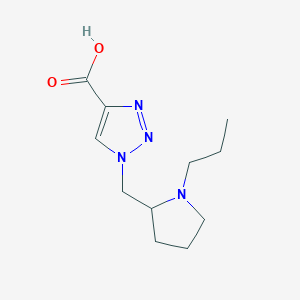![molecular formula C11H18N4 B1482118 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2097970-45-9](/img/structure/B1482118.png)
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
説明
The compound “2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” is a derivative of GYH2-18, a type II HBV CAM with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5 (4H)-carboxamine (DPPC) skeleton . It has been evaluated for its anti-HBV activity .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .科学的研究の応用
Anticancer Applications
Research into pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives has demonstrated significant potential in the treatment of various cancers. Specifically, derivatives similar to the compound have shown cytotoxicity against human cancer cell lines, including HeLa (human cervix), NCI-H460 (human lung), PC-3 (human prostate), and NIH-3T3 (mouse embryo fibroblasts). Certain analogs exhibited superior cytotoxicity compared to standard drugs like etoposide, highlighting their potential as anticancer agents (Alam et al., 2018).
Antibacterial and Antifungal Applications
Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. The novel synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and their evaluation against bacterial strains demonstrate the versatility and potential of these compounds in combating bacterial infections. The comprehensive characterization of these derivatives, alongside their antibacterial evaluation, underscores the ongoing exploration of pyrazolo[1,5-a]pyrazine derivatives in the development of new antibacterial agents (Prasad, 2021).
Synthesis and Chemical Characterization
The synthetic approaches and chemical characterization of pyrazolo[1,5-a]pyrazine derivatives have been a significant area of research. Studies focused on heterocyclizations of pyrazolamines with various carboxylic acid derivatives have contributed to the development of novel pyrazolo[1,5-a]pyrimidines and pyrazolines. These studies not only expand the chemical diversity of pyrazolo[1,5-a]pyrazine derivatives but also enhance understanding of their chemical properties and potential applications in medicinal chemistry (Lipson et al., 2006).
作用機序
Target of Action
The primary target of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is the Hepatitis B Virus (HBV) capsid . The compound acts as a capsid assembly modulator (CAM) , which plays a crucial role in the life cycle of the virus.
Mode of Action
The compound interacts with the HBV capsid and modulates its assembly . This interaction disrupts the normal life cycle of the virus, preventing it from replicating and spreading within the host organism .
Biochemical Pathways
The compound affects the biochemical pathway involved in the assembly of the HBV capsid . By modulating this process, the compound interferes with the formation of new virus particles, thereby inhibiting the progression of the infection .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by excellent anti-HBV activity , low cytotoxicity , and accepted oral PK profiles . These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body and exerts its therapeutic effects .
Result of Action
The result of the compound’s action is the inhibition of HBV replication . By disrupting the assembly of the HBV capsid, the compound prevents the formation of new virus particles, thereby reducing the viral load within the host organism .
生化学分析
Biochemical Properties
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a modulator of HBV capsid assembly, interacting with the HBV core protein to inhibit viral replication . Additionally, it may interact with other biomolecules, such as integrin beta 4 and reactive oxygen species (ROS), affecting cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in A549 lung cancer cells, elevating levels of integrin beta 4 and ROS . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of HBV capsid assembly by binding to the HBV core protein, thereby preventing the formation of functional viral particles . Additionally, it may modulate enzyme activity and gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, it may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in ROS production, thereby affecting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-3-4-14-5-6-15-10(8-14)7-11(13-15)9-1-2-9/h7,9H,1-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCUOIVDVUVHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



